molecular formula C25H19OP B14396097 Oxo[bis(phenylethynyl)](2-phenylprop-1-en-1-yl)-lambda~5~-phosphane CAS No. 89845-69-2

Oxo[bis(phenylethynyl)](2-phenylprop-1-en-1-yl)-lambda~5~-phosphane

Cat. No.: B14396097
CAS No.: 89845-69-2
M. Wt: 366.4 g/mol
InChI Key: SPDJOFBMOCKDDC-UHFFFAOYSA-N
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Description

Oxobis(phenylethynyl)-lambda~5~-phosphane is a complex organophosphorus compound It is characterized by the presence of multiple phenyl and ethynyl groups attached to a central phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxobis(phenylethynyl)-lambda~5~-phosphane typically involves the reaction of a phosphorus-containing precursor with phenylacetylene derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of Oxobis(phenylethynyl)-lambda~5~-phosphane may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Advanced purification techniques, such as chromatography and recrystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Oxobis(phenylethynyl)-lambda~5~-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphine derivatives.

    Substitution: The phenyl and ethynyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products can be further utilized in various chemical applications.

Scientific Research Applications

Oxobis(phenylethynyl)-lambda~5~-phosphane has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Oxobis(phenylethynyl)-lambda~5~-phosphane involves its interaction with molecular targets through its phosphorus center and phenyl groups. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its ethynyl groups also contribute to its reactivity and ability to participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used organophosphorus compound with three phenyl groups attached to a phosphorus atom.

    Phenylphosphine: Contains a single phenyl group attached to phosphorus.

    Diphenylphosphine: Contains two phenyl groups attached to phosphorus.

Uniqueness

Oxobis(phenylethynyl)-lambda~5~-phosphane is unique due to the presence of both phenyl and ethynyl groups, which impart distinct chemical and physical properties

Properties

CAS No.

89845-69-2

Molecular Formula

C25H19OP

Molecular Weight

366.4 g/mol

IUPAC Name

2-[2-phenylethynyl(2-phenylprop-1-enyl)phosphoryl]ethynylbenzene

InChI

InChI=1S/C25H19OP/c1-22(25-15-9-4-10-16-25)21-27(26,19-17-23-11-5-2-6-12-23)20-18-24-13-7-3-8-14-24/h2-16,21H,1H3

InChI Key

SPDJOFBMOCKDDC-UHFFFAOYSA-N

Canonical SMILES

CC(=CP(=O)(C#CC1=CC=CC=C1)C#CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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